![molecular formula C5H8ClNO2 B1456926 (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 201469-31-0](/img/structure/B1456926.png)
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Overview
Description
“(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride” is a specific form of a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The “(S)” indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. The “2-carboxylic acid” part suggests the presence of a carboxylic acid functional group at the 2-position of the pyrrole ring. The “hydrochloride” indicates that this compound is a salt formed with hydrochloric acid .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex and depends on the specific substituents on the pyrrole ring . Generally, it involves the formation of the pyrrole ring followed by various functional group interconversions to introduce the desired substituents.Molecular Structure Analysis
The molecular structure of a compound like this would involve a five-membered pyrrole ring with a carboxylic acid functional group at the 2-position and a hydrogen chloride ion associated with it . The exact structure would depend on the specific locations of the other substituents on the pyrrole ring.Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, and the presence of a carboxylic acid group can allow for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific substituents on the pyrrole ring. In general, pyrrole derivatives are often solid at room temperature, and their solubility in water can vary .Scientific Research Applications
Photovoltaic Applications
3,4-Dehydro-L-proline hydrochloride: has been utilized in the synthesis of SnO2 nanocrystals for photovoltaic applications. These nanocrystals are integral to the development of perovskite solar cells (PSCs), where they serve as an electron transport layer due to their high electron mobility .
Nonlinear Optical Materials
The compound has been used in the growth of semi-organic single crystals like l-Histidine hydrochloride monohydrate for nonlinear optical applications. These materials are significant for generating terahertz pulses, which have potential in various photonic applications .
Enzyme Inhibition
3,4-Dehydro-L-proline hydrochloride: acts as an inhibitor for prolyl-4-hydroxylases, which are enzymes involved in the biosynthesis of hydroxyproline-rich glycoproteins (HRGPs). By inhibiting these enzymes, the compound helps in studying the role of HRGPs in plant growth and development .
Medicinal Chemistry
This compound is used in the preparation of morpholinyl-4-piperidinylacetic acid derivatives , which are potent oral active VLA-4 antagonists. These antagonists are important in the treatment of inflammatory and autoimmune diseases .
Glycine Receptor Agonism
As a β-Proline analog, 3,4-Dehydro-L-proline hydrochloride is used as an agonist at the strychnine-sensitive glycine receptor. This application is crucial in neuroscience research, particularly in studying inhibitory neurotransmission .
Collagen Biosynthesis Study
The compound serves as an alternate substrate for the amino acid oxidase, NikD, and has been used to study collagen secretion by chondrocytes. This is particularly relevant in research on cartilage formation and diseases .
Cell Death Mechanism Analysis
In plant biology, 3,4-Dehydro-L-proline hydrochloride has been used to induce programmed cell death in the roots of Brachypodium distachyon. This application is vital for understanding the cellular mechanisms underlying root development .
Extensin Biosynthesis Inhibition
The compound may be used to inhibit extensin biosynthesis, which is a process involved in the formation of cell wall proteins. This inhibition is useful for exploring the structural and functional roles of cell wall proteins in plants .
Safety And Hazards
Future Directions
The study and application of pyrrole derivatives is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research may focus on the synthesis of new pyrrole derivatives, the exploration of their properties, and their potential applications .
properties
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBONQQTYSBKKTR-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726996 | |
Record name | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | |
CAS RN |
201469-31-0 | |
Record name | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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